molecular formula C19H16BrCl2N5O3S B11089658 5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide

5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide

Cat. No.: B11089658
M. Wt: 545.2 g/mol
InChI Key: WRIQLJAUFGLOMJ-UHFFFAOYSA-N
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Description

5-BROMO-N-(5-{2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL)NICOTINAMIDE is a complex organic compound that features a unique structure combining bromine, dichlorophenyl, and imidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(5-{2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL)NICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

5-BROMO-N-(5-{2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL)NICOTINAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific application. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-N-(5-{2-[(3,5-DICHLOROPHENYL)AMINO]-2-OXOETHYL}-3-ETHYL-4-OXO-2-THIOXO-1-IMIDAZOLIDINYL)NICOTINAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C19H16BrCl2N5O3S

Molecular Weight

545.2 g/mol

IUPAC Name

5-bromo-N-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H16BrCl2N5O3S/c1-2-26-18(30)15(7-16(28)24-14-5-12(21)4-13(22)6-14)27(19(26)31)25-17(29)10-3-11(20)9-23-8-10/h3-6,8-9,15H,2,7H2,1H3,(H,24,28)(H,25,29)

InChI Key

WRIQLJAUFGLOMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC(=CN=C2)Br)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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